1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-: A Technical Guide on Physicochemical Properties, Synthesis, and Bioactivity
1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-: A Technical Guide on Physicochemical Properties, Synthesis, and Bioactivity
Executive Summary
1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (widely known in pharmacognosy as 7-hydroxy-5-methoxyphthalide) is a naturally occurring specialized metabolite characterized by its bicyclic phthalide core[1]. Serving as a crucial taxonomic marker and a bioactive constituent in several medicinal plant species—most notably within the Rumex and Helichrysum genera—this compound has garnered significant interest in natural product chemistry and drug development[2],[3]. This whitepaper provides a rigorous examination of its structural properties, isolation methodologies, synthetic pathways, and pharmacological potential.
Structural Chemistry and Physicochemical Profiling
The molecular architecture of 7-hydroxy-5-methoxyphthalide consists of a γ-lactone ring fused to a benzene ring (the isobenzofuranone skeleton). The aromatic ring is substituted with a hydroxyl group at the C-7 position and a methoxy group at the C-5 position.
Causality in Structure-Property Relationships: The C-7 hydroxyl group is positioned in close spatial proximity to the lactone carbonyl oxygen. This geometry strongly favors the formation of an intramolecular hydrogen bond, which significantly influences the compound's acidity, solubility, and spectroscopic behavior (e.g., shifting the carbonyl stretching frequency in IR spectroscopy)[4]. Concurrently, the C-5 methoxy group acts as an electron-donating group via resonance, increasing the electron density of the aromatic system and enhancing its radical-scavenging (antioxidant) capacity.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source/Method |
| IUPAC Name | 7-hydroxy-5-methoxy-3H-2-benzofuran-1-one | Computed |
| CAS Registry Number | 24953-77-3 | ChemIDplus |
| Molecular Formula | C9H8O4 | - |
| Molecular Weight | 180.16 g/mol | 1[1] |
| Exact Mass | 180.04225873 Da | 1[1] |
| XLogP3 (Lipophilicity) | 1.5 | XLogP3 3.0 |
| Topological Polar Surface Area | 55.8 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
Natural Occurrence and Biosynthetic Significance
7-hydroxy-5-methoxyphthalide is widely distributed in nature, predominantly within the Polygonaceae and Asteraceae families. It has been isolated from the roots and aerial parts of Rumex species (e.g., Rumex nepalensis), which are traditionally utilized for their astringent, antibacterial, and anti-inflammatory properties[2]. Furthermore, it is a key phenolic constituent in Helichrysum species ("everlasting flowers"), contributing to the plant's defense mechanisms against microbial pathogens[3]. Biosynthetically, phthalides are typically derived from the polyketide pathway, where cyclization and subsequent tailoring reactions (methylation, oxidation) yield the diverse array of substituted isobenzofuranones found in nature.
Experimental Workflows: Isolation and Synthesis
To study 7-hydroxy-5-methoxyphthalide, researchers must either isolate it from botanical matrices or synthesize it de novo. Both approaches require precise control over reaction conditions and solvent polarities.
Figure 1: Bioassay-guided isolation and structural elucidation workflow for the target compound.
Bioassay-Guided Isolation Protocol
Rationale: The extraction leverages the principle of differential solubility. The target compound is moderately polar due to its phenolic hydroxyl and lactone moieties, necessitating a carefully staged solvent partitioning strategy. Step-by-Step Methodology:
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Matrix Disruption and Extraction: Pulverize dried Rumex root biomass to a particle size of <0.5 mm to maximize solvent contact area. Perform a Soxhlet extraction using 70% aqueous methanol at 65°C for 48 hours. Methanol effectively permeates the cellular matrix and solubilizes phenolic compounds[2].
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Liquid-Liquid Partitioning: Concentrate the methanolic extract in vacuo to remove the organic solvent. Suspend the aqueous residue in distilled water and partition sequentially with n-hexane (to remove highly lipophilic waxes and chlorophyll) and Ethyl Acetate (EtOAc). The EtOAc fraction selectively concentrates the phthalides.
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Chromatographic Fractionation: Load the dried EtOAc fraction onto a Silica Gel (230-400 mesh) column. Elute with a step-gradient of Chloroform:Methanol (100:0 to 80:20 v/v). Monitor the eluates using Thin Layer Chromatography (TLC). Self-Validation: 7-hydroxy-5-methoxyphthalide exhibits characteristic quenching under UV 254 nm and a positive reaction (purple/blue color) when sprayed with ethanolic ferric chloride, validating the presence of the phenolic hydroxyl[4].
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High-Performance Purification: Pool the active fractions and subject them to Preparative HPLC using a reversed-phase C18 column. Employ an isocratic mobile phase of 40% Acetonitrile in water supplemented with 0.1% Formic Acid. Causality: The formic acid suppresses the ionization of the C-7 hydroxyl group, preventing peak tailing and ensuring high-resolution separation.
De Novo Chemical Synthesis (Photobromination Route)
Rationale: Synthesizing 5,7-disubstituted phthalides de novo requires the precise functionalization of an ortho-methyl group on a benzoic acid derivative. The classical photobromination route remains a gold standard due to its high regioselectivity for benzylic positions via a free-radical mechanism[4]. Step-by-Step Methodology:
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Precursor Preparation: Dissolve ethyl everninate (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) in anhydrous carbon tetrachloride (CCl4).
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Radical Initiation and Bromination: Add 1.05 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (radical initiator). Irradiate the reaction mixture with a 500W tungsten lamp while maintaining gentle reflux. The homolytic cleavage of the initiator abstracts a hydrogen from the benzylic methyl group, which subsequently reacts with bromine to form the ortho-bromomethyl intermediate.
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Hydrolysis and Spontaneous Lactonization: Filter off the succinimide byproduct and concentrate the filtrate. Dissolve the crude bromomethyl intermediate in a mixture of 1,4-dioxane and water (3:2 v/v) and reflux for 24 hours. Causality & Self-Validation: Water acts as a nucleophile, displacing the benzylic bromide to form a benzylic alcohol. Under thermal conditions, this alcohol spontaneously undergoes intramolecular transesterification with the adjacent ethyl ester. This lactonization is a thermodynamic sink, irreversibly forming the stable 5-membered phthalide ring[4].
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Crystallization: Cool the reaction mixture, extract with dichloromethane, dry over anhydrous Na2SO4, and evaporate. Recrystallize the residue from absolute ethanol to yield pure 7-hydroxy-5-methoxyphthalide.
(Note: Modern synthetic approaches to structurally related bioactive derivatives, such as the anti-arteriosclerotic agent (Z)-3-butylidene-7-hydroxy-5-methoxyphthalide, utilize advanced methodologies including Julia olefination and TBHP-mediated Mitsunobu reactions to construct the alkylidenephthalide core[5].)
Pharmacological and Biological Activities
The pharmacological profile of 7-hydroxy-5-methoxyphthalide is intrinsically linked to its structural features:
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Antimicrobial Activity: Phthalides isolated from Rumex and Helichrysum exhibit notable bacteriostatic properties against Gram-positive bacteria (e.g., Staphylococcus aureus)[2],[3]. The lipophilicity of the methoxy group aids in penetrating the bacterial cell membrane, while the lactone core can interact with intracellular targets.
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Anti-inflammatory Potential: Phenolic phthalides are documented to inhibit pro-inflammatory mediators. The C-7 hydroxyl group acts as a potent hydrogen atom donor, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress associated with inflammatory pathways[2].
Analytical Characterization
To confirm the identity and purity of 7-hydroxy-5-methoxyphthalide, the following spectroscopic markers are utilized:
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Mass Spectrometry (HR-ESI-MS): Expected [M-H]⁻ ion at m/z 179.0350 in negative ion mode, confirming the exact mass of 180.0422 Da[1].
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Nuclear Magnetic Resonance (NMR): In ¹H NMR (DMSO-d6), the C-7 hydroxyl proton typically appears as a sharp, downfield singlet (around 10.0-11.0 ppm) due to intramolecular hydrogen bonding with the lactone carbonyl. The aromatic protons at C-4 and C-6 appear as meta-coupled doublets (J ≈ 2.0 Hz) in the 6.5-6.8 ppm range. The methoxy group presents as a 3H singlet near 3.8 ppm, and the benzylic lactone protons (C-3) appear as a 2H singlet around 5.2 ppm.
Sources
- 1. 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- | C9H8O4 | CID 181107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. (PDF) Everlasting flowers: Phytochemistry and pharmacology of the genus Helichrysum [academia.edu]
- 4. Synthesis of phthalides and related topics and the isomerisation of a homophthalic acid derivative - Enlighten Theses [theses.gla.ac.uk]
- 5. A simple and efficient synthesis of isocoumarins and alkylidenephthalides from 3-(1-hydroxycarbethoxy/alkyl)phthalides with a DEAD/PPh3/TBHP system - RSC Advances (RSC Publishing) [pubs.rsc.org]
